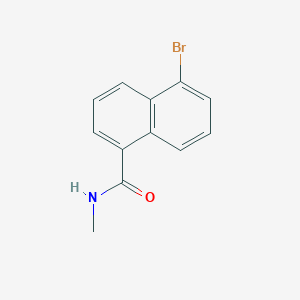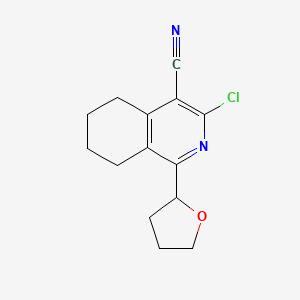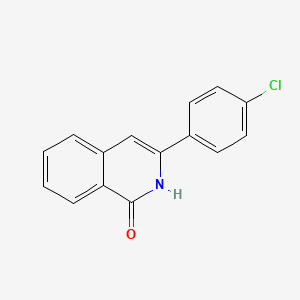![molecular formula C10H5F2N5O2 B11856614 2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11856614.png)
2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine involves multiple steps. One common synthetic route starts with the reaction of o-phenylenediamine with oxalic acid in the presence of hydrochloric acid to form 1,4-dihydroquinoxaline-2,3-dione. This intermediate is then treated with thionyl chloride in dichloroethane to yield 2,3-dichloroquinoxaline.
化学反应分析
2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common reagents used in these reactions include hydrazine hydrate, ethanol, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in antimicrobial and anticancer research.
Medicine: Due to its unique structure, it is being investigated for potential therapeutic applications.
Industry: The compound’s properties make it useful in various industrial applications, including materials science
作用机制
The mechanism of action of 2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine can be compared with other triazoloquinazoline derivatives. Similar compounds include:
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: Known for their anticancer activity.
1,2,4-Triazolo[1,5-a]quinoxaline derivatives: Studied for their antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the presence of the difluoro and dioxolo groups, which contribute to its distinct chemical and biological properties .
属性
分子式 |
C10H5F2N5O2 |
|---|---|
分子量 |
265.18 g/mol |
IUPAC 名称 |
12,12-difluoro-11,13-dioxa-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2,4,7,10(14),15-hexaen-7-amine |
InChI |
InChI=1S/C10H5F2N5O2/c11-10(12)18-5-2-1-4-6(7(5)19-10)16-9(13)17-8(4)14-3-15-17/h1-3H,(H2,13,16) |
InChI 键 |
IDJPABHSWGUTFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C3=C1C4=NC=NN4C(=N3)N)OC(O2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11856531.png)

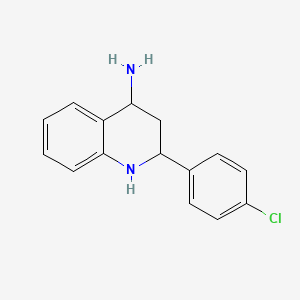
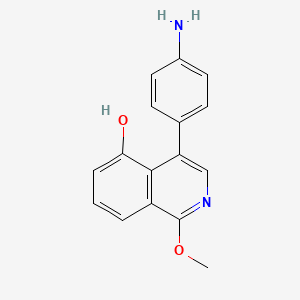
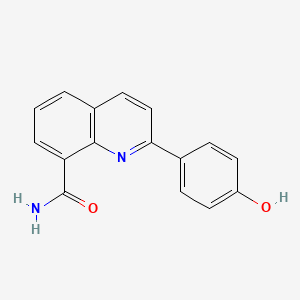
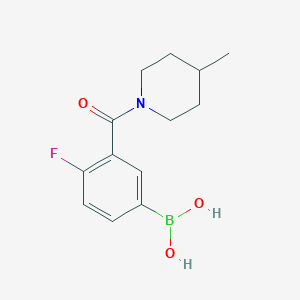

![Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11856571.png)

![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11856580.png)
![(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856583.png)
